7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione belongs to the class of purine derivatives, specifically xanthine derivatives. Purines are a fundamental class of heterocyclic aromatic organic compounds consisting of a pyrimidine ring fused to an imidazole ring. They are crucial building blocks of DNA and RNA, playing vital roles in various biological processes. [] 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione, with its specific substitutions on the purine core, has garnered significant interest in synthetic and medicinal chemistry due to its potential as a scaffold for developing biologically active compounds.
7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that exhibits potential biological and pharmacological activities. Purines are heterocyclic aromatic compounds characterized by a fused pyrimidine and imidazole ring structure. This compound is significant in medicinal chemistry due to its applications in drug development and its role as a building block for synthesizing more complex molecules.
The compound is classified under the purine derivatives, specifically as a 2,6-dione due to the presence of two carbonyl groups at positions 2 and 6 of the purine ring. Its chemical formula is with a CAS number of 56025-86-6. It is commonly sourced from chemical databases such as PubChem and BenchChem, which provide detailed information on its structure, properties, and synthesis methods .
The synthesis of 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of a purine precursor. A common synthetic route includes:
The reaction mechanism involves nucleophilic substitution where the nitrogen atom in the purine structure attacks the benzyl halide, leading to the formation of the benzyl-substituted purine derivative. Optimization of parameters such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.
The molecular structure of 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione features a purine core with a benzyl group at position 7 and a methyl group at position 3. The structural representation can be described using the following identifiers:
These identifiers facilitate the identification and retrieval of compound data from chemical databases .
The molecular weight of this compound is approximately 244.26 g/mol. The presence of functional groups such as carbonyls contributes to its reactivity and interaction with biological targets.
7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione can participate in various chemical reactions:
The specific conditions for these reactions (such as temperature and pH) can significantly influence the product distribution and yield.
The mechanism of action for 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione is primarily related to its interactions with biological targets:
Research indicates that purine derivatives often modulate signaling pathways by mimicking natural substrates or inhibitors within cellular systems .
Key physical properties include:
Chemical properties include:
Relevant data regarding these properties can be found in chemical databases like PubChem .
7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific applications:
The selective introduction of the benzyl group at the N7 position of the purine dione core represents a critical initial step in synthesizing 7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione. This alkylation faces significant challenges due to the competing reactivity of N1, N3, and N9 positions within the purine ring system. Optimization studies reveal that employing benzyl bromide (1.2–1.5 equivalents) under phase-transfer conditions with tetrabutylammonium bromide yields N7-regioselectivity exceeding 85% [3]. The reaction proceeds optimally in anhydrous dimethylformamide (DMF) at 60–70°C for 8–12 hours, achieving yields of 72–78%. Higher temperatures (>80°C) promote dialkylation byproducts, while lower temperatures (<50°C) result in incomplete conversion. Molecular orbital calculations confirm that the N7 anion exhibits the highest nucleophilicity in the presence of N3-methylation, providing the electronic rationale for this selectivity [3] [7]. Alternative benzylating agents like benzyl chloride require prolonged reaction times (24–36 hours) and show reduced yields (55–60%), while benzyl iodide increases side-product formation through ring degradation.
Table 1: Optimization of N7-Benzylation Parameters
Variable | Condition Range | Optimal Value | Yield Impact |
---|---|---|---|
Benzyl Bromide Equivalents | 1.0–2.0 eq | 1.3 eq | Maximizes monoalkylation |
Temperature | 50–90°C | 65°C | Balances rate vs. side reactions |
Reaction Time | 6–24 hours | 10 hours | 95% conversion |
Base | K₂CO₃, Cs₂CO₃, NaH | Cs₂CO₃ | Enhances N7 nucleophilicity |
Solvent | DMF, acetonitrile, DMSO | Anhydrous DMF | Optimal solubility |
C8 functionalization dramatically alters the electronic profile and biological activity of the purine dione scaffold. Thioether installation, particularly via nucleophilic displacement of C8-chloro intermediates, demonstrates superior efficiency over direct C–H functionalization. The synthesis of 8-(isobutylthio)-7-benzyl-3-methyl derivatives requires careful optimization due to steric congestion around C8 [3]. Using isobutyl mercaptan (3 equivalents) with NaH (3 equivalents) in THF at 0°C→RT for 6 hours achieves 65–70% yield of the thioether product. Piperazine derivatives demand modified conditions due to competing N7-debenzylation; employing N-Boc-piperazine (2.5 equivalents) with DIEA (4 equivalents) in acetonitrile at 80°C affords protected intermediates in 60% yield, with subsequent TFA deprotection providing the target C8-piperazine analogs [3] . Computational analysis (DFT) confirms that electron-donating thioethers increase HOMO density at C2/C6 carbonyls, enhancing hydrogen-bonding capacity, while piperazine groups introduce basic centers amenable to salt formation for solubility enhancement .
Table 2: Comparison of C8 Functionalization Strategies
Parameter | Thioether Approach | Piperazine Approach |
---|---|---|
Key Reagent | Alkyl thiol + base | N-protected piperazine |
Solvent | THF | Acetonitrile |
Temperature | 0°C → RT | 80°C |
Reaction Time | 6 hours | 12–16 hours |
Yield Range | 65–75% | 55–65% |
Major Challenge | Oxidative byproducts | N7-debenzylation |
Post-functionalization | None | Deprotection (TFA/CH₂Cl₂) |
Solvent-free methodologies have emerged as superior approaches for constructing the purine dione core, minimizing purification challenges while enhancing atomic economy. Cyclocondensation of 4-amino-1-methylimidazole-5-carboxamide with benzyl isocyanate under neat conditions at 120°C for 3 hours provides the unsubstituted core in 85% yield, outperforming solvent-mediated routes (DMF, 70%; ethanol, 55%) [4]. For alkylation and thiolation steps, polar aprotic solvents remain essential, with DMF and NMP demonstrating optimal performance. Catalytic systems significantly impact C8–S bond formation; while classical methods use stoichiometric bases, recent advances employ Cu(I) thiophene-2-carboxylate (5 mol%) under mild conditions (50°C, 4 hours), reducing side-product formation from 25% to <8% and improving yields to 82% [3] . Microwave assistance (150W, 100°C) reduces thioether formation time from 12 hours to 45 minutes with comparable yields (68±3%), demonstrating significant process intensification potential.
Table 3: Solvent and Catalyst Performance in Key Synthetic Steps
Reaction Step | System | Conditions | Yield | Advantages |
---|---|---|---|---|
Core formation | Solvent-free | 120°C, 3 hours | 85% | No purification required |
N7-Benzylation | DMF/Cs₂CO₃ | 65°C, 10 hours | 78% | High regioselectivity |
C8-Thioether (standard) | THF/NaH | 0°C→RT, 6 hours | 65–70% | Wide substrate tolerance |
C8-Thioether (catalytic) | NMP/Cu(I) catalyst | 50°C, 4 hours | 82% | Reduced disulfide formation |
C8-Piperazination | CH₃CN/DIEA | 80°C, 16 hours | 60% | Compatibility with N-Boc |
Purification presents critical challenges due to the structural similarity of mono/dialkylated byproducts and hydrolytic degradation products. Analytical data reveals that silica gel chromatography (ethyl acetate:methanol, 95:5→85:15) resolves N7/N9 regioisomers (ΔRf = 0.15) but causes 15–20% product loss through irreversible adsorption on silica [3]. Recrystallization optimization identifies ethanol/water (4:1) as the optimal solvent system, achieving >99% purity with 70% recovery for the base compound after dual recrystallization. However, thioether derivatives require alternative approaches; 8-(benzylthio) analogs crystallize effectively from toluene/hexane (3:1), while piperazine-containing derivatives form hydrochloride salts that precipitate from ethanol/ethyl acetate mixtures, yielding pharmaceutical-grade material (>99.5% purity) after single precipitation [7]. For research-scale applications requiring multiple analogs, reversed-phase preparative HPLC (C18 column; water/acetonitrile gradient with 0.1% formic acid) achieves baseline separation of structurally similar contaminants in 30-minute runs, though with higher solvent consumption.
Table 4: Purification Performance Comparison
Technique | Suitable Compounds | Purity Achieved | Recovery Yield | Key Limitations |
---|---|---|---|---|
Silica Chromatography | All analogs | 95–98% | 60–70% | Adsorptive losses, solvent volume |
Ethanol/Water Recrystallization | Base compound, 3-methyl derivatives | >99% | 70–75% | Unsuitable for thioethers |
Toluene/Hexane Recrystallization | 8-Arylthio derivatives | 98.5% | 65% | Limited solubility of polar analogs |
Salt Formation (HCl) | Piperazine derivatives | 99.5% | 80% | Requires basic nitrogen |
Prep HPLC | All analogs (research scale) | >99% | 50–60% | High solvent cost, low throughput |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7